4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Overview
Description
2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a terthiophene moiety, which is a trimer of thiophene, and a dioxaborolane group. The terthiophene unit is known for its electronic properties, making this compound of interest in various scientific fields, particularly in materials science and organic electronics.
Mechanism of Action
Target of Action
It is known that this compound is a tri-thiophene based low band conductive polymer .
Mode of Action
The mode of action of 2-([2,2’:5’,2’‘-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,2’:5’,2’'-Terthiophene-5-boronic acid pinacol ester, involves its interaction with its targets to produce a variety of effects. For instance, it can generate singlet oxygen . It is also known to be toxic to mosquitoes and exhibits antifungal activity .
Biochemical Pathways
It is known that this compound can be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics based applications .
Pharmacokinetics
It is known that this compound is a solid with a melting point of 109-113 °c (lit) .
Result of Action
The molecular and cellular effects of the action of 2-([2,2’:5’,2’‘-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,2’:5’,2’'-Terthiophene-5-boronic acid pinacol ester, include the generation of singlet oxygen , toxicity to mosquitoes , and antifungal activity .
Action Environment
It is known that this compound is a solid with a melting point of 109-113 °c (lit) , suggesting that it may be stable under a wide range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a terthiophene derivative with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a terthiophene bromide and a boronic ester in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The terthiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the terthiophene unit.
Reduction: Dihydro derivatives of the terthiophene unit.
Substitution: Various substituted terthiophenes depending on the coupling partner used.
Scientific Research Applications
2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Photovoltaics: Incorporated into organic solar cells to enhance their efficiency.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Comparison with Similar Compounds
Similar Compounds
2,2’5’,2’'-Terthiophene: A simpler analog without the boronic ester group, used in similar applications but with different reactivity.
2,2’-Bithiophene: A dimer of thiophene, also used in organic electronics and materials science.
Polythiophene: A polymeric form of thiophene, widely used in conductive polymers and organic electronics.
Uniqueness
2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the terthiophene and boronic ester groups. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUQKESHHZFUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584577 | |
Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-17-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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